molecular formula C17H25N3O2S B15139163 Naratriptan-d3

Naratriptan-d3

Cat. No.: B15139163
M. Wt: 338.5 g/mol
InChI Key: AMKVXSZCKVJAGH-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naratriptan-d3 is a deuterated form of naratriptan, a selective serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptor agonist. Naratriptan is commonly used for the acute treatment of migraine attacks with or without aura. The deuterated form, this compound, is often used as an internal standard in pharmacokinetic studies due to its similar chemical properties but distinct mass, which allows for precise quantification in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naratriptan-d3 involves the incorporation of deuterium atoms into the naratriptan molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium gas (D2) or deuterated solvents (e.g., D2O).

    Deuterated Reagents: Using deuterated starting materials or reagents in the synthesis of naratriptan can also lead to the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalytic Deuteration: Utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Naratriptan-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

Naratriptan-d3 is widely used in scientific research, particularly in the following fields:

    Chemistry: As an internal standard in analytical chemistry for the quantification of naratriptan in various samples.

    Biology: Studying the pharmacokinetics and metabolism of naratriptan in biological systems.

    Medicine: Investigating the efficacy and safety of naratriptan in clinical trials.

    Industry: Quality control and validation of pharmaceutical formulations containing naratriptan.

Mechanism of Action

Naratriptan-d3 exerts its effects by acting as an agonist at serotonin 5-HT1B and 5-HT1D receptors. The mechanism involves:

    Vasoconstriction: this compound causes the constriction of cranial blood vessels, reducing the vasodilation associated with migraine.

    Inhibition of Neurotransmitter Release: It inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings.

    Modulation of Pain Pathways: this compound modulates pain pathways in the brainstem, reducing the perception of migraine pain.

Comparison with Similar Compounds

Naratriptan-d3 is part of the triptan class of drugs, which includes several other compounds with similar mechanisms of action. These include:

  • Sumatriptan
  • Rizatriptan
  • Zolmitriptan
  • Almotriptan
  • Frovatriptan
  • Eletriptan

Uniqueness

This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing for precise quantification and differentiation from the non-deuterated form. This makes it a valuable tool in drug development and research.

Properties

Molecular Formula

C17H25N3O2S

Molecular Weight

338.5 g/mol

IUPAC Name

N-methyl-2-[3-[1-(trideuteriomethyl)piperidin-4-yl]-1H-indol-5-yl]ethanesulfonamide

InChI

InChI=1S/C17H25N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3/i2D3

InChI Key

AMKVXSZCKVJAGH-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCC(CC1)C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)NC

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C

Origin of Product

United States

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